
1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione is a complex organic compound derived from anthraquinone This compound is characterized by the presence of amino, bromo, hydroxy, and propoxy groups attached to the anthracene-9,10-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. The process includes bromination, amination, hydroxylation, and propoxylation reactions. Each step requires specific reagents and conditions to ensure the desired substitutions on the anthracene core.
Amination: Amino groups are introduced at the 1 and 8 positions using ammonia or amines under controlled conditions.
Hydroxylation: Hydroxyl groups are added at the 4 and 5 positions using hydroxylating agents such as hydrogen peroxide or hydroxylamine.
Propoxylation: The propoxy group is introduced at the 7-position using propyl alcohol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The amino, bromo, hydroxy, and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
科学研究应用
1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic compounds and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antitumor or antimicrobial agent.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
1,8-Dihydroxy-9,10-anthraquinone: Known for its use in antipsoriatic drugs.
1,4-Dihydroxyanthraquinone (quinizarin): Used in dye manufacturing.
1,5-Dihydroxyanthraquinone (anthrarufin): Studied for its biological activities.
Uniqueness
1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione is unique due to the combination of amino, bromo, hydroxy, and propoxy groups on the anthracene core
属性
CAS 编号 |
88604-55-1 |
|---|---|
分子式 |
C17H15BrN2O5 |
分子量 |
407.2 g/mol |
IUPAC 名称 |
1,8-diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H15BrN2O5/c1-2-3-25-9-5-8(22)11-13(15(9)20)17(24)12-10(16(11)23)7(21)4-6(18)14(12)19/h4-5,21-22H,2-3,19-20H2,1H3 |
InChI 键 |
UOMICJZNVFMBQN-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



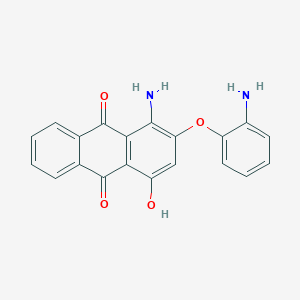
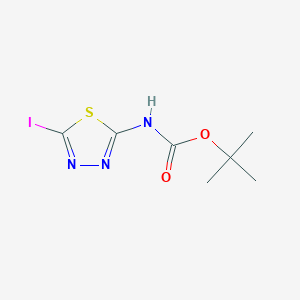
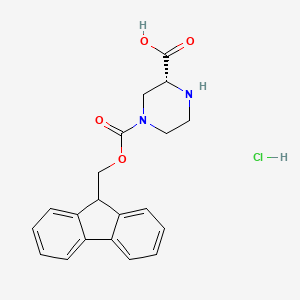
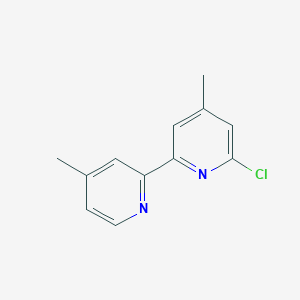
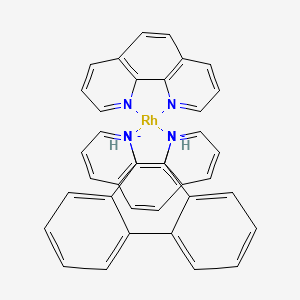
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
![3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione](/img/structure/B13139403.png)
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B13139411.png)
![{[3-(Methoxymethyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B13139414.png)


![Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-](/img/structure/B13139435.png)
